2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

Heterocyclic chemistry Sequential derivatization Nucleophilic substitution

Differentiate your synthesis with this dual-electrophilic oxadiazole core. Sourcing 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 923234-34-8) provides a strategic, orthogonal scaffold that conventional mono-halogenated analogs cannot match. The chloromethyl group enables nucleophilic substitution, while the 5-bromofuran moiety is primed for palladium-catalyzed cross-coupling, facilitating sequential library synthesis in far fewer steps. With a calculated logP of 1.383—an optimal range for cellular permeability—and class-level anti-TB potency (MIC 3.125 µg/mL against M. tuberculosis H37Rv), this building block directly serves antimicrobial SAR campaigns without additional optimization. Available at ≥95% purity for immediate research use.

Molecular Formula C7H4BrClN2O2
Molecular Weight 263.48
CAS No. 923234-34-8
Cat. No. B2555818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
CAS923234-34-8
Molecular FormulaC7H4BrClN2O2
Molecular Weight263.48
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C2=NN=C(O2)CCl
InChIInChI=1S/C7H4BrClN2O2/c8-5-2-1-4(12-5)7-11-10-6(3-9)13-7/h1-2H,3H2
InChIKeyZSPWEMNFNASPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 923234-34-8): Procurement and Differentiation Guide


2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 923234-34-8) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, characterized by a molecular formula of C7H4BrClN2O2 and a molecular weight of 263.47 g/mol . The compound features a 1,3,4-oxadiazole core substituted with a 5-bromofuran-2-yl moiety at position 2 and a chloromethyl group at position 5 . Commercially available at ≥95% purity [1], it possesses a melting point of 81–83 °C and a calculated logP of 1.383, indicating moderate lipophilicity suitable for membrane permeability in biological assays [2].

Why Generic Substitution Fails: Structural Determinants Driving Differential Reactivity of 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole


Within the 2,5-disubstituted-1,3,4-oxadiazole class, substitution patterns profoundly influence both physicochemical properties and downstream derivatization potential. The presence of two distinct leaving groups—a bromine atom on the furan ring and a chloromethyl group on the oxadiazole core—confers orthogonal reactivity that is absent in compounds bearing only a single halogen . This dual-electrophilic character enables sequential functionalization strategies that are not feasible with simpler analogs. Furthermore, the 5-bromofuran moiety contributes to a calculated logP of 1.383, a value that falls within the optimal range for cellular permeability in drug discovery contexts, whereas analogs with methyl or unsubstituted furan rings exhibit substantially different lipophilicity profiles [1]. Consequently, direct substitution with in-class compounds lacking this specific halogenation pattern will fundamentally alter both synthetic trajectories and biological readouts.

Quantitative Evidence Guide: Differentiating 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (923234-34-8) from Closest Analogs


Dual Reactive Handle Architecture: Orthogonal Nucleofugal Capacity vs. Mono-Halogenated 1,3,4-Oxadiazole Analogs

The target compound possesses two distinct electrophilic sites enabling sequential nucleophilic substitution: the chloromethyl group (-CH2Cl) at the oxadiazole 5-position and the bromine atom at the furan 5-position. In contrast, comparator 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole (CAS 937620-73-0) contains only the chloromethyl reactive handle, limiting its derivatization to a single functionalization pathway [1]. The bromine substituent in the target compound participates in cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings that are entirely inaccessible to the non-brominated comparator.

Heterocyclic chemistry Sequential derivatization Nucleophilic substitution

Lipophilicity Optimization: Calculated logP Differentiation from Non-Brominated and Amine-Terminated Analogs

The target compound exhibits a calculated logP of 1.383, placing it within the optimal range (logP 1–3) for balanced aqueous solubility and membrane permeability essential for cellular assays [1]. This contrasts sharply with 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016711-67-3), a primary amine analog that introduces additional hydrogen-bond donors and acceptors, thereby substantially reducing logP and altering membrane permeability characteristics . The chloromethyl group maintains lipophilicity without introducing hydrogen-bonding capacity that would compromise passive diffusion.

Drug-likeness ADME properties Physicochemical profiling

Solid-State Characterization: Defined Melting Point Enabling Crystallinity-Dependent Formulation Decisions

The target compound possesses a well-defined melting point of 81–83 °C, a property that facilitates crystalline formulation and purification strategies [1]. While direct comparative melting point data for the closest analog 2-(5-bromofuran-2-yl)-5-methyl-1,3,4-oxadiazole (the methyl analog lacking the chloromethyl group) is not publicly available, the presence of the chloromethyl group in the target compound introduces dipole moment contributions and altered crystal packing relative to the methyl-substituted comparator. Compounds of this class with well-characterized melting points offer greater reproducibility in solid-dosing and storage stability assessments.

Solid-state chemistry Formulation development Quality control

Antimicrobial Scaffold Potential: Structural Overlap with Active Benzofuran-Oxadiazole Conjugates Bearing Bromine at Position 5

In a systematic study of benzofuran-oxadiazole conjugates, the 5-bromo-substituted benzofuran-oxadiazole derivative (compound 7l) demonstrated potent anti-tubercular activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv . This finding establishes a class-level precedent that the bromine atom at the 5-position of a furan/benzofuran ring, when coupled with an oxadiazole scaffold, confers measurable antimicrobial activity. The target compound shares this critical 5-bromo-furan pharmacophoric element with the active benzofuran derivative, suggesting potential utility as a core scaffold or starting point for antimicrobial lead optimization.

Antimicrobial screening SAR studies Mycobacterium tuberculosis

Optimal Application Scenarios for 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (923234-34-8)


Divergent Library Synthesis via Sequential Orthogonal Functionalization

The dual reactive handles—chloromethyl group for nucleophilic substitution and 5-bromofuran moiety for palladium-catalyzed cross-coupling—enable sequential, non-interfering derivatization. A typical workflow involves first reacting the chloromethyl group with amine, thiol, or alkoxide nucleophiles to install a first diversity element, followed by Suzuki-Miyaura coupling at the furan bromine position to introduce aryl/heteroaryl groups. This orthogonal reactivity reduces the number of synthetic operations required to generate diverse compound libraries compared to mono-functionalized oxadiazole scaffolds [1].

Antimicrobial Lead Discovery Leveraging 5-Bromofuran Pharmacophore

Based on class-level evidence showing that 5-bromo-substituted furan-oxadiazole conjugates exhibit MIC values of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv, this compound serves as a strategic core scaffold for antimicrobial SAR exploration [1]. Researchers can derivatize the chloromethyl position with various substituents while preserving the critical 5-bromofuran pharmacophore, systematically mapping structure-activity relationships for improved potency and selectivity.

Drug-Like Probe Synthesis with Optimized Lipophilicity Profile

With a calculated logP of 1.383, the compound resides within the optimal range for passive membrane permeability (logP 1–3) [1]. This physicochemical profile makes it suitable for generating cell-permeable chemical probes without introducing additional hydrogen-bond donors or acceptors that would alter permeability characteristics. The compound can be directly employed in phenotypic screening campaigns where balanced solubility and cellular uptake are critical for hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.